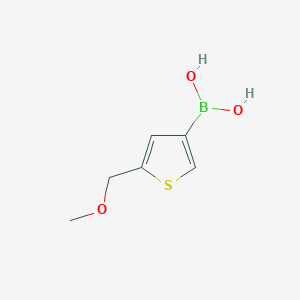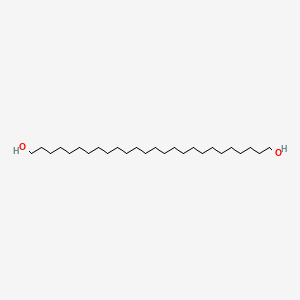
1,26-Hexacosanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,26-Hexacosanediol is an organic compound belonging to the class of fatty alcohols. These are aliphatic alcohols consisting of a chain of at least six carbon atoms. This compound is characterized by its long carbon chain and the presence of two hydroxyl groups at the first and twenty-sixth positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,26-Hexacosanediol can be synthesized through various methods, including the reduction of long-chain fatty acids or esters. One common method involves the hydrogenation of hexacosanoic acid or its derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the large-scale hydrogenation of hexacosanoic acid or its esters. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,26-Hexacosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Hexacosanoic acid or hexacosanone.
Reduction: Hexacosane.
Substitution: Various substituted hexacosanediol derivatives.
Aplicaciones Científicas De Investigación
1,26-Hexacosanediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mecanismo De Acción
The mechanism of action of 1,26-Hexacosanediol involves its interaction with cellular membranes and enzymes. The hydroxyl groups allow it to form hydrogen bonds with other molecules, influencing membrane fluidity and permeability. Additionally, it may act as a substrate or inhibitor for specific enzymes, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,24-Tetracosanediol
- 1,28-Octacosanediol
- 1,30-Triacontanediol
Comparison
1,26-Hexacosanediol is unique due to its specific chain length and the position of its hydroxyl groups. Compared to 1,24-Tetracosanediol and 1,28-Octacosanediol, it has a longer carbon chain, which can influence its physical properties and reactivity. The specific positioning of the hydroxyl groups also affects its chemical behavior and interactions with other molecules .
Propiedades
Número CAS |
15541-01-2 |
|---|---|
Fórmula molecular |
C26H54O2 |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
hexacosane-1,26-diol |
InChI |
InChI=1S/C26H54O2/c27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28/h27-28H,1-26H2 |
Clave InChI |
IDELJCANVIPGPV-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCCCCCCO)CCCCCCCCCCCCO |
melting_point |
110.5 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12098080.png)
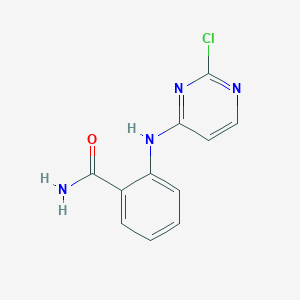

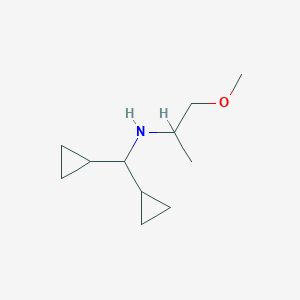
![N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)
![8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12098100.png)
![2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B12098104.png)

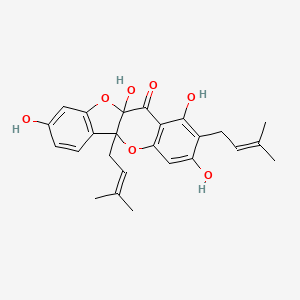
![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)-](/img/structure/B12098111.png)

